molecular formula C12H19N3O4 B5292196 (3S*,4R*)-1-(4,6-dimethoxy-2-pyrimidinyl)-4-(hydroxymethyl)-3-piperidinol

(3S*,4R*)-1-(4,6-dimethoxy-2-pyrimidinyl)-4-(hydroxymethyl)-3-piperidinol

Cat. No. B5292196
M. Wt: 269.30 g/mol
InChI Key: NGGLYRDCBLYBJO-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S*,4R*)-1-(4,6-dimethoxy-2-pyrimidinyl)-4-(hydroxymethyl)-3-piperidinol is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as THPP, and it is a synthetic analog of thiamine, which is a vitamin B1 derivative. THPP has been used in various scientific studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in medicine.

Mechanism of Action

The mechanism of action of THPP is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. THPP has been shown to increase the levels of acetylcholine in the brain, which is a neurotransmitter that is essential for cognitive function and memory. THPP may also have antioxidant properties, which could help to protect the brain from oxidative stress and damage.
Biochemical and Physiological Effects:
THPP has been shown to have a range of biochemical and physiological effects. In animal studies, THPP has been shown to improve cognitive function and memory, reduce inflammation, and increase antioxidant activity. THPP has also been shown to have neuroprotective effects, which could help to prevent or slow the progression of neurological disorders.

Advantages and Limitations for Lab Experiments

THPP has several advantages as a research tool. It is a synthetic compound that can be easily synthesized in the laboratory, which makes it readily available for research purposes. THPP is also relatively stable, which makes it easy to handle and store. However, one limitation of THPP is that its mechanism of action is not fully understood, which makes it difficult to interpret some of the results of studies using this compound.

Future Directions

There are several future directions for research on THPP. One area of research is to further investigate its mechanism of action and how it modulates neurotransmitter systems in the brain. Another area of research is to investigate the potential use of THPP in the treatment of other neurological disorders, such as Parkinson's disease and multiple sclerosis. Additionally, future research could investigate the potential use of THPP in combination with other drugs or therapies for the treatment of neurological disorders.

Synthesis Methods

The synthesis of THPP involves several steps, including the reaction of 4,6-dimethoxypyrimidine with chloroacetaldehyde, followed by the reaction with sodium borohydride to produce the intermediate compound. The final step involves the reaction of the intermediate compound with thiamine hydrochloride to produce THPP. The synthesis of THPP is a complex process that requires careful attention to detail and precise control of reaction conditions.

Scientific Research Applications

THPP has been used in various scientific studies to investigate its potential applications in medicine. One of the most promising applications of THPP is in the treatment of Alzheimer's disease. THPP has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. THPP has also been studied for its potential use in the treatment of other neurological disorders, such as Parkinson's disease and multiple sclerosis.

properties

IUPAC Name

(3S,4R)-1-(4,6-dimethoxypyrimidin-2-yl)-4-(hydroxymethyl)piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O4/c1-18-10-5-11(19-2)14-12(13-10)15-4-3-8(7-16)9(17)6-15/h5,8-9,16-17H,3-4,6-7H2,1-2H3/t8-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGGLYRDCBLYBJO-RKDXNWHRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)N2CCC(C(C2)O)CO)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=NC(=N1)N2CC[C@@H]([C@@H](C2)O)CO)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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